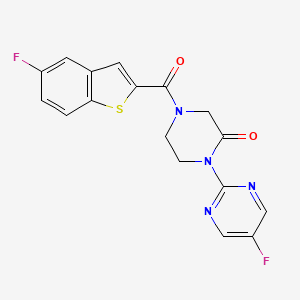

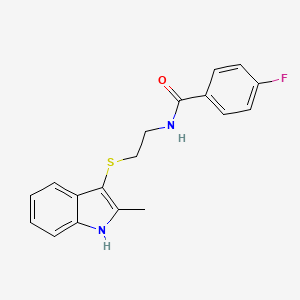

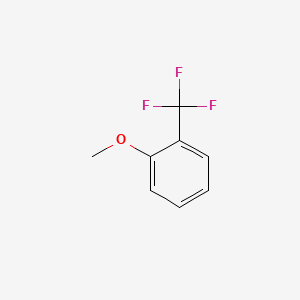

![molecular formula C15H15ClN4O4 B3010077 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 478045-96-4](/img/structure/B3010077.png)

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, is a complex molecule that appears to be related to various research efforts in synthesizing compounds with potential pharmacological properties. While the exact compound is not directly mentioned in the provided papers, they do discuss related structures and chemical moieties, such as the 4-chlorophenyl group and oxadiazole ring, which are integral parts of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a precursor such as 4-chlorophenoxyacetic acid, which undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent cyclization and substitution reactions lead to the formation of various derivatives with the 1,3,4-oxadiazole moiety, which is a common feature in the target compound . The synthesis route is characterized by the use of IR, 1H-NMR, and EI-MS spectral analysis to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of related compounds features a chlorophenyl ring oriented at specific angles with respect to other rings in the molecule, such as the thiazole or oxadiazole rings . These orientations can influence the overall molecular geometry and, consequently, the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include esterification, ring closure, and substitution reactions. These reactions are crucial for introducing various functional groups and achieving the desired molecular architecture, which is essential for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the presence of specific functional groups. For instance, intermolecular interactions such as C-H...O hydrogen bonds can lead to the formation of chains in the crystal structure, which can affect the compound's solubility and stability . The presence of the 4-chlorophenyl group and the oxadiazole ring is likely to contribute to the antibacterial and anti-enzymatic properties of the compounds, as seen in the pharmacological evaluation of similar molecules .

科学的研究の応用

Antibacterial and Antifungal Agents

Compounds structurally similar to 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. For instance, novel thiazolidin-4-one derivatives have demonstrated significant inhibition of tumor growth and tumor-induced angiogenesis in mouse models, suggesting potential therapeutic applications in anticancer treatments. These derivatives were synthesized by coupling different amines containing aliphatic, substituted aromatic, and heterocyclic moieties, such as oxadiazol, pyrazole, isoxazole, and piperazine, with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and showed strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Anticancer Agents

Several studies have focused on the synthesis of derivatives with anticancer properties. For example, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and exhibited promising anticancer activity against A549 human lung adenocarcinoma cells. The synthesis involved reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives, leading to the discovery of compounds with high selectivity and potent apoptotic effects, such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which showed significant cytotoxic activity (Evren et al., 2019).

Anti-inflammatory Agents

The synthesis and evaluation of compounds for their anti-inflammatory activities have also been explored. For instance, new substituted azetidinonyl and thiazolidinonyl quinazolon 4 3H ones were synthesized and showed potential anti-inflammatory effects, with some compounds exhibiting more potent activity compared to phenyl butazone, highlighting their therapeutic potential in treating inflammation-related disorders (Bhati, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

IUPAC Name |

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4/c1-9-7-12(18-23-9)17-13(21)8-14-20(15(22)19(2)24-14)11-5-3-10(16)4-6-11/h3-7,14H,8H2,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSIVQGYCNULIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CC2N(C(=O)N(O2)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

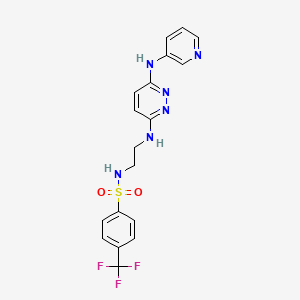

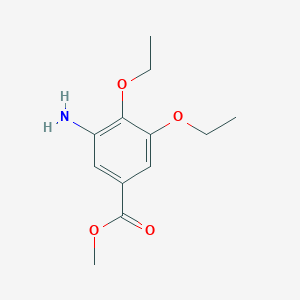

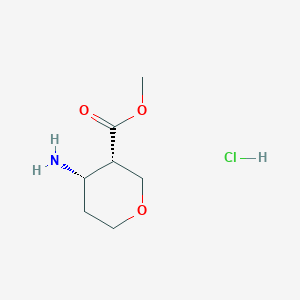

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)

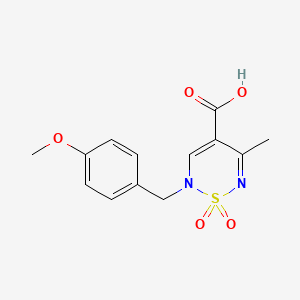

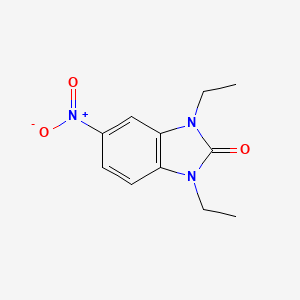

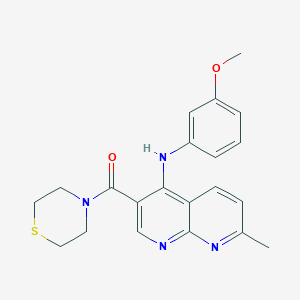

![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B3010001.png)

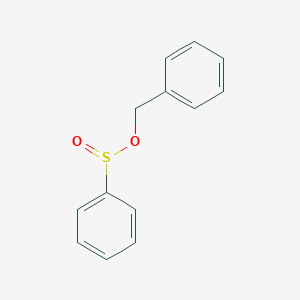

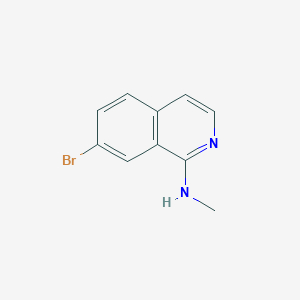

![3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B3010011.png)